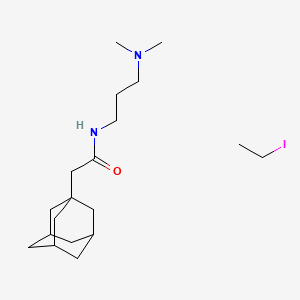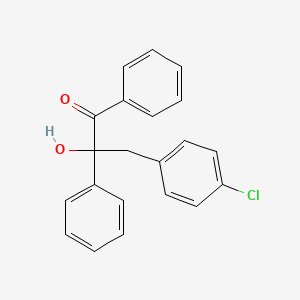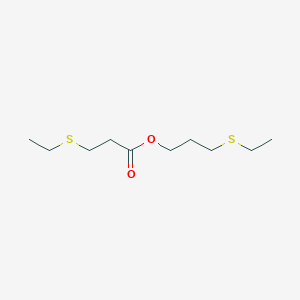![molecular formula C15H8Br3Cl5O2 B14647068 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene CAS No. 52642-37-2](/img/structure/B14647068.png)
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is a complex organic compound characterized by its multiple halogen substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. The process includes:
Halogenation: Benzene is first chlorinated to form 1,2,3,4,5-pentachlorobenzene.
Etherification: The pentachlorobenzene is then reacted with 3-(2,3,4-tribromophenoxy)propyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymers.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the compound’s concentration.
相似化合物的比较
Similar Compounds
Pentachlorophenol: Another halogenated benzene derivative with similar chemical properties.
Pentachlorobenzene: A simpler compound with only chlorine substitutions.
Tribromophenoxy Compounds: Compounds with similar bromine substitutions on the phenoxy group.
Uniqueness
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is unique due to its combination of both chlorine and bromine substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
52642-37-2 |
|---|---|
分子式 |
C15H8Br3Cl5O2 |
分子量 |
637.2 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H8Br3Cl5O2/c16-6-2-3-7(9(18)8(6)17)24-4-1-5-25-15-13(22)11(20)10(19)12(21)14(15)23/h2-3H,1,4-5H2 |
InChI 键 |
PDWJVCXIRPJKOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


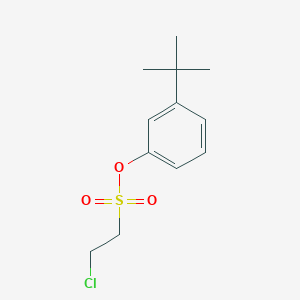
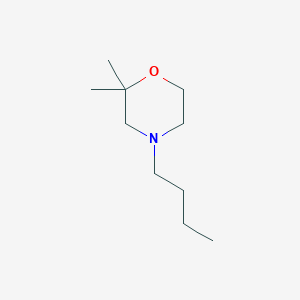
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
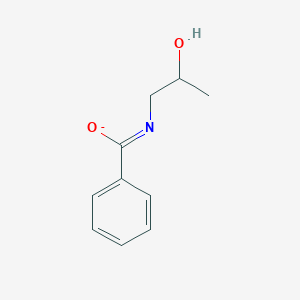
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)



